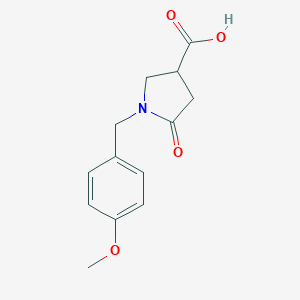

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-18-11-4-2-9(3-5-11)7-14-8-10(13(16)17)6-12(14)15/h2-5,10H,6-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWNIXGHJLCLCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The imine, derived from 4-methoxybenzylamine and an appropriate aldehyde, reacts with itaconic anhydride in dry dimethylformamide (DMF) at 110–125°C. The reaction proceeds via a tandem [4+2] cycloaddition and subsequent ring-opening, forming the pyrrolidine backbone. After 5–24 hours, the mixture is concentrated, and the product is extracted using dichloromethane and saturated sodium bicarbonate. Acidification with HCl precipitates the carboxylic acid derivative.

Key Parameters

-

Temperature : 110°C for aliphatic imines, 125°C for aromatic imines.

-

Solvent : Anhydrous DMF ensures optimal solubility and reaction efficiency.

-

Workup : Bicarbonate extraction removes unreacted anhydride, while acidification isolates the product.

Stereochemical Outcomes

The reaction produces cis and trans diastereomers, separable via high-performance liquid chromatography (HPLC). For example, cis-1-isopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid elutes earlier (Rt = 36 min) than its trans counterpart (Rt = 38–41 min) under reverse-phase conditions.

Cyclization of Itaconic Acid with Substituted Amines

An alternative route, modeled after methods for related pyrrolidine-2-one derivatives, involves the direct cyclization of itaconic acid with 4-methoxybenzylamine.

Single-Step Synthesis

Heating itaconic acid and 4-methoxybenzylamine in aqueous medium under reflux induces cyclization. The reaction proceeds via Michael addition of the amine to the α,β-unsaturated acid, followed by lactam formation. This method avoids anhydride intermediates, simplifying purification.

Optimization Insights

-

Reaction Time : 6–24 hours, depending on substituent electronic effects.

-

Yield : Reported yields for analogous compounds range from 28% to 75%, influenced by steric hindrance.

Post-Functionalization of Pyrrolidine Precursors

Esterification and Hydrazide Formation

The carboxylic acid group in 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid can be further functionalized. For example, treatment with methanol and sulfuric acid yields the methyl ester, which reacts with hydrazine to form the hydrazide. Subsequent condensation with aldehydes or ketones generates hydrazones or heterocyclic derivatives (e.g., pyrazoles, pyrroles).

Representative Transformation

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85% |

| Hydrazinolysis | NH₂NH₂, EtOH | Hydrazide | 78% |

| Hydrazone Formation | ArCHO, EtOH | Hydrazones | 38–98% |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Functional Group Compatibility

The methoxy group in 4-methoxybenzylamine remains stable under both acidic (HCl workup) and high-temperature conditions (DMF at 125°C).

Structural Characterization and Validation

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers, with cis isomers typically eluting earlier.

Challenges and Mitigation Strategies

Diastereomer Separation

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aromatic Substitution Variations

The biological properties of pyrrolidinone derivatives are highly influenced by substituents on the aromatic ring. Key comparisons include:

- Antioxidant Activity : Derivatives with electron-withdrawing groups (e.g., 5-Cl, 2-OH) exhibit enhanced radical scavenging. For example, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-1,2,4-triazol-3-yl) derivatives showed 135% antioxidant activity relative to ascorbic acid in DPPH assays .

- Enzyme Inhibition : Fluorinated analogs (e.g., 4-fluorobenzyl) are utilized in neutrophil elastase inhibitor design, though activity data for the 4-methoxybenzyl analog remains unreported .

Functional Group Modifications

- Carboxylic Acid vs. Ester/Hydrazide : Free carboxylic acid moieties enhance reducing power (e.g., compound 6 in : OD₇₀₀ = 1.675) compared to esterified or hydrazide forms .

- Heterocyclic Appendages : Thiadiazole or oxadiazole rings at position 3 improve antioxidant capacity. For instance, 1-(5-chloro-2-hydroxyphenyl)-4-(1,3,4-oxadiazol-2-yl) derivatives outperformed ascorbic acid by 150% .

Physicochemical Properties

Biological Activity

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, a compound with the molecular formula C₁₃H₁₅NO₄ and a molecular weight of approximately 249.27 g/mol, has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and a carboxylic acid functional group, making it a candidate for various pharmacological applications. Research has indicated that it may possess antimicrobial and anticancer properties, among others.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. By binding to active sites or altering the conformation of target proteins, this compound can modulate biochemical pathways, leading to significant changes in cellular processes and physiological responses.

Anticancer Activity

Recent studies have explored the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. In vitro testing using the A549 human lung adenocarcinoma model revealed that certain derivatives exhibited promising anticancer activity. For instance, modifications in the structure, such as substituting different groups on the phenyl ring, significantly impacted their efficacy against cancer cells .

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

| Compound | Substituent | A549 Cell Viability (%) | IC50 (µM) |

|---|---|---|---|

| 1 | None | 78–86 | >100 |

| 6 | 4-Chlorophenyl | 64 | <100 |

| 7 | 4-Bromophenyl | 61 | <100 |

| 8 | 4-Dimethylamino | Significant decrease | <50 |

The compound's structure-dependence indicates that specific substitutions can enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary studies suggest that it may exhibit activity against multidrug-resistant strains, particularly Gram-positive bacteria such as Staphylococcus aureus. However, its effectiveness against Gram-negative pathogens was less pronounced, indicating a need for further structural optimization to enhance its broad-spectrum antimicrobial activity .

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | <64 | Active |

| Klebsiella pneumoniae | >64 | No activity |

| Escherichia coli | >64 | No activity |

Case Studies

In one notable study, researchers synthesized various derivatives of the compound and evaluated their biological activities using established cell lines. The results highlighted that certain modifications led to enhanced cytotoxicity against cancer cells while minimizing toxicity towards non-cancerous cells .

Another investigation focused on the compound's potential as a ubiquitination inhibitor , which could provide insights into its role in protein degradation and regulation within cellular processes. This aspect is crucial for understanding its therapeutic applications in diseases where ubiquitination is disrupted.

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid?

Methodological Answer: The compound is synthesized via condensation reactions. A representative method involves:

- Step 1: Reacting dimethyl itaconate (7.1 mL, 50 mmol) with 4-methoxybenzylamine (PMBNH₂, 6.5 mL, 50 mmol) in methanol (5 mL) under reflux for 4 hours .

- Step 2: Hydrolysis of the intermediate with 2.5 N NaOH (60 mL) in 1,4-dioxane at 80°C for 24 hours to yield the carboxylic acid derivative .

Alternative routes include reacting itaconic acid with substituted anilines (e.g., 2,4-difluoroaniline) under reflux in water, followed by esterification .

Q. How is the structural characterization of this compound typically performed?

Methodological Answer: Structural confirmation relies on:

- Melting Point Analysis: For example, derivatives like 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit melting points of 173–175°C .

- Spectroscopy:

- IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .

- NMR: Key signals include δ 3.8 ppm (methoxy protons) and δ 4.2–4.5 ppm (pyrrolidine ring protons) .

- Mass Spectrometry: [M+H]+ peaks, e.g., m/z 392.4 for a related compound .

- Elemental Analysis: Matches calculated vs. observed C, H, N percentages (e.g., C 65.5% calculated vs. 65.2% observed) .

Q. What purification methods are effective post-synthesis?

Methodological Answer:

- Recrystallization: Commonly used with solvents like ethanol or propan-2-ol, as seen in the purification of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives .

- Column Chromatography: Employed for intermediates, particularly when isolating stereoisomers or complex mixtures .

- Vacuum Concentration: Crude residues are often concentrated under reduced pressure before further purification .

Advanced Research Questions

Q. What are the challenges in achieving high yields during synthesis, and how can they be mitigated?

Methodological Answer:

- Challenge 1: Low yields (e.g., 56% for a related compound in ethanol recrystallization) due to competing side reactions .

- Mitigation: Optimize solvent polarity (e.g., using 1,4-dioxane over methanol) and temperature control during hydrolysis .

- Challenge 2: Steric hindrance from the 4-methoxybenzyl group slowing ring closure.

- Mitigation: Introduce catalytic agents (e.g., sulfuric acid in esterification steps) or microwave-assisted synthesis to accelerate reaction kinetics .

Q. How does modifying substituents on the pyrrolidine ring affect biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -F): Derivatives like 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid show enhanced activity as human neutrophil elastase inhibitors due to increased electrophilicity at the carbonyl group .

- Aromatic Substituents: Antioxidant activity is improved in 1-(5-Chloro-2-hydroxyphenyl) derivatives, likely due to radical stabilization via resonance .

Structure-Activity Relationship (SAR) Table:

Q. Are there contradictions in reported synthetic methods, and how can they be resolved?

Methodological Answer:

- Contradiction 1: Varied hydrolysis conditions (e.g., NaOH in dioxane vs. aqueous HCl).

- Resolution: Systematic screening shows NaOH in dioxane at 80°C provides cleaner hydrolysis for acid-sensitive intermediates .

- Contradiction 2: Discrepancies in melting points for derivatives (e.g., 247–248°C vs. 173–175°C).

Q. What role does the 4-methoxybenzyl group play in reactivity or bioactivity?

Methodological Answer:

- Reactivity: The methoxy group acts as an electron-donating group, stabilizing intermediates during cyclization via resonance .

- Bioactivity: It enhances lipophilicity, improving membrane permeability in cellular assays, but may reduce target binding affinity compared to smaller substituents (e.g., -F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.